5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 71566-07-9
VCID: VC1988739
InChI: InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
SMILES: CC1=NOC(=N1)C2=CC=C(C=C2)Br
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 71566-07-9

Cat. No.: VC1988739

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole - 71566-07-9

Specification

CAS No. 71566-07-9
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Standard InChI Key AVXXUFMZRHQRTK-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=C(C=C2)Br
Canonical SMILES CC1=NOC(=N1)C2=CC=C(C=C2)Br

Introduction

Chemical Properties and Structure

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound with a five-membered 1,2,4-oxadiazole core connected to a 4-bromophenyl group at position 5 and a methyl group at position 3. The compound's key chemical identifiers and properties are summarized in Table 1.

Table 1. Chemical Identifiers and Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

PropertyValue
CAS Number71566-07-9
Molecular FormulaC₉H₇BrN₂O
Molecular Weight239.07 g/mol
IUPAC Name5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Standard InChIInChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
InChI KeyAVXXUFMZRHQRTK-UHFFFAOYSA-N
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)Br
PubChem CID1214889

The compound features a 1,2,4-oxadiazole heterocycle, which contains two nitrogen atoms (at positions 1 and 4) and one oxygen atom (at position 3) in a five-membered ring. The 4-bromophenyl substituent at position 5 and the methyl group at position 3 give this compound its specific chemical properties and potential biological activities .

Synthesis Methods

MethodStarting MaterialsCatalysts/ReagentsAdvantagesLimitations
Amidoxime-Acyl ChlorideAmidoximes, Acyl chloridesTBAF or PyridineWell-establishedFormation of multiple products
Amidoxime-EsterAmidoximes, Carboxylic acid esters-Milder conditionsModerate yields
Activated Carboxylic AcidAmidoximes, Carboxylic acidsCoupling reagents (EDC, DCC, CDI)VersatilePurification difficulties
1,3-Dipolar CycloadditionNitrile oxides, NitrilesPlatinum(IV) catalystMild conditionsPoor yields, expensive catalyst
One-pot NaOH/DMSOAmidoximes, Carboxylic acid estersNaOH/DMSORoom temperature, simple purificationModerate yields (11-90%)
Photoredox Catalysis2H-azirines, NitrosoarenesOrganic dye catalyst"Green chemistry"Moderate yields (35-50%)

Comparative Analysis with Similar Compounds

To better understand the potential properties and applications of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, it is valuable to compare it with structurally similar compounds.

Table 3. Comparison of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural DifferencesPotential Biological Activities
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazoleC₉H₇BrN₂O239.07 g/molReference compoundNot specifically documented
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazoleC₉H₇BrN₂O239.07 g/molDifferent oxadiazole isomer (1,3,4 vs. 1,2,4)Not specifically documented
5-(4-Bromophenyl)-3-phenyl-1,2-oxazoleC₁₅H₁₀BrNO300.15 g/molIsoxazole core instead of oxadiazole; phenyl instead of methylNot specifically documented
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazoleC₁₄H₇Br₂N₃O₃425.03 g/molAdditional nitro group; different oxadiazole isomerAnti-breast cancer activity

Structure-Activity Relationships

Research on related oxadiazole compounds provides insights into potential structure-activity relationships that might apply to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole:

  • The presence of a bromine atom at the para position of the phenyl ring might enhance lipophilicity and membrane permeability, potentially influencing the compound's pharmacokinetic properties .

  • The 1,2,4-oxadiazole core serves as a bioisostere for esters or amides, which can improve metabolic stability while maintaining biological activity .

  • The methyl group at position 3 might contribute to specific receptor interactions, as methyl-substituted oxadiazoles have shown significant biological activities in various studies .

Future Research Directions

Future research on 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole could focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets, particularly those where other oxadiazole derivatives have shown promise.

  • Structure Optimization: Development of derivatives with enhanced biological activities through strategic modifications of the basic structure.

  • Detailed Structure-Activity Relationship Studies: Investigation of how subtle structural changes affect biological activity, focusing on variations in substituents at positions 3 and 5 of the 1,2,4-oxadiazole core.

  • Green Synthesis Methods: Development of environmentally friendly synthesis routes, potentially utilizing mechanochemistry or other solvent-free approaches that have been suggested for oxadiazole synthesis .

  • Combination Studies: Evaluation of potential synergistic effects when combined with established therapeutic agents, particularly in anticancer, antimicrobial, or anti-inflammatory applications.

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